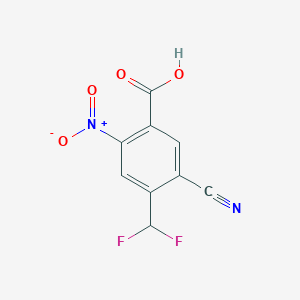

5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid

Description

Properties

Molecular Formula |

C9H4F2N2O4 |

|---|---|

Molecular Weight |

242.14 g/mol |

IUPAC Name |

5-cyano-4-(difluoromethyl)-2-nitrobenzoic acid |

InChI |

InChI=1S/C9H4F2N2O4/c10-8(11)5-2-7(13(16)17)6(9(14)15)1-4(5)3-12/h1-2,8H,(H,14,15) |

InChI Key |

YUUQMLQUWYMQGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])C(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzoic acid derivative, followed by the introduction of cyano and difluoromethyl groups through various organic transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

While "5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid" is not directly discussed in the provided search results, its derivative, Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate, is referenced and can provide insights into the potential applications and properties of the related compound.

Potential Applications Based on Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate

- Medicinal Chemistry : Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate is investigated as a potential lead compound in drug development because of its unique functional groups.

- Enzyme Interaction Studies : It is used to study the interaction mechanisms between small molecules and biological macromolecules.

- Synthesis of Bioactive Compounds : It serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications.

- Anticancer Activity : Derivatives of this compound exhibit cytotoxic effects against several cancer cell lines in in vitro studies. The mechanism involves the formation of reactive oxygen species (ROS) upon reduction, leading to apoptosis in malignant cells.

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating diseases related to enzyme dysregulation.

Given the presence of both a cyano group and difluoromethyl group, the compound "5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid" may also be relevant in:

- Pesticide Development: Fluorine-containing compounds generally have good fat solubility, high drug effect, and strong metabolic capability, making them useful in pesticides .

- Synthesis of other Cyano-benzoic acid derivatives: The compound could potentially be used as an intermediate in the production of therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The difluoromethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to three key analogs (Table 1):

Table 1: Structural Comparison

Key Observations:

- Electron-Withdrawing Effects: The cyano group (5-CN) in the target compound enhances acidity compared to the 5-F substituent in CAS 2092581-37-5.

- Lipophilicity : Difluoromethyl (CF₂H) is less lipophilic than trifluoromethyl (CF₃), which may improve aqueous solubility and metabolic stability in the target compound .

- Biological Activity: Acifluorfen’s phenoxy group enables herbicidal action via membrane disruption, whereas the target compound’s benzoic acid core may favor enzyme inhibition in pharmaceuticals .

Solubility and Formulation Challenges

Table 2: Solubility Data

Biological Activity

5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid features a unique structure characterized by multiple functional groups, including a cyano group, difluoromethyl group, and nitro group. These groups contribute to its reactivity and biological activity. The general formula can be represented as:

The mechanisms through which 5-cyano-4-(difluoromethyl)-2-nitrobenzoic acid exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can alter metabolic pathways and cellular functions.

- Reactive Intermediates : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Receptor Modulation : It may also interact with specific receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that 5-cyano-4-(difluoromethyl)-2-nitrobenzoic acid exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that this compound may have cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been observed in vitro.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- In vitro studies evaluated the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at certain concentrations (Table 1).

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -

Cytotoxicity in Cancer Cells :

- A study conducted on breast cancer cell lines showed that the compound induced apoptosis at concentrations above 50 µM, with IC50 values indicating moderate potency (Table 2).

Cell Line IC50 (µM) MCF-7 45 MDA-MB-231 55 -

Anti-inflammatory Activity :

- Inflammation models demonstrated that treatment with the compound reduced pro-inflammatory cytokine levels significantly compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.